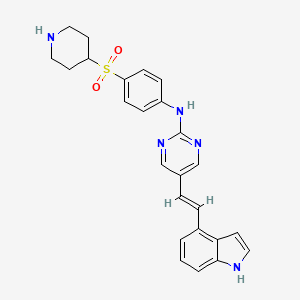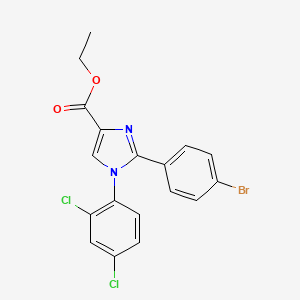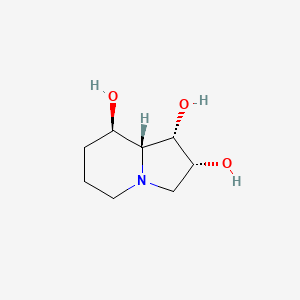
斯威因索尼碱
概述
描述
Tridolgosir is an indolizidine alkaloid derived from the plant Swainsona canescens. It is known for its potent inhibition of alpha-mannosidase II, an enzyme involved in the processing of N-linked carbohydrates in glycoproteins. This compound exhibits significant antimetastatic, antiproliferative, and immunomodulatory activities .
科学研究应用
Tridolgosir has a wide range of scientific research applications:
Chemistry: Used as a reagent in synthetic organic chemistry for the development of new compounds.
Biology: Studied for its effects on cellular processes, including apoptosis and cell cycle arrest.
Medicine: Investigated for its potential as an anticancer agent due to its antimetastatic and antiproliferative properties.
Industry: Utilized in the development of pharmaceuticals and other bioactive compounds
作用机制
Tridolgosir exerts its effects by competitively inhibiting alpha-mannosidase II, an enzyme that processes N-linked carbohydrates in glycoproteins. This inhibition leads to the formation of highly branched carbohydrate structures that bind to lectin-phytohemagglutinin and are expressed in various tumor types. The inhibition of alpha-mannosidase II reduces the aggressiveness and metastatic potential of tumor cells, slows tumor growth, and increases the susceptibility of tumor cells to immune cell-mediated destruction .
安全和危害
未来方向
Swainsonine is produced by multiple fungi and has roles in mutualistic symbioses and diseases of plants and animals . Future directions in sampling, and genetics and genomics of endophytic fungi are being discussed . Identifying responsible biosynthetic genes for the numerous secondary metabolites isolated from endophytic fungi opens the opportunity to explore the genetic potential of producer strains to discover novel secondary metabolites and enhance secondary metabolite production by metabolic engineering .
生化分析
Biochemical Properties
Swainsonine interacts with several enzymes and proteins, playing a significant role in biochemical reactions. It is a potent inhibitor of Golgi alpha-mannosidase II , an enzyme involved in the processing of N-linked glycoproteins . The inhibition of this enzyme by swainsonine leads to the disruption of the endomembrane system of the cell .
Cellular Effects
Swainsonine has notable effects on various types of cells and cellular processes. It has been found to decrease the viability of renal tubular epithelial cells in a dose-dependent manner . It influences cell function by disrupting the endomembrane system, which can lead to reduced metastasis and tumor growth .
Molecular Mechanism
At the molecular level, swainsonine exerts its effects through binding interactions with biomolecules and changes in gene expression. It specifically inhibits alpha-mannosidase II in the Golgi apparatus, disrupting the formation of complex beta-1,6 branched N-linked glycans . This disruption can lead to reduced metastasis and tumor growth .
Temporal Effects in Laboratory Settings
The effects of swainsonine can change over time in laboratory settings. While specific studies detailing the temporal effects of swainsonine are limited, it is known that the compound’s effects on the endomembrane system and gene expression can lead to long-term changes in cellular function .
Dosage Effects in Animal Models
In animal models, the effects of swainsonine can vary with different dosages. While specific dosage studies are limited, it has been noted that swainsonine can cause neurological signs and pathological changes in farm animals, leading to significant livestock poisonings .
Metabolic Pathways
Swainsonine is involved in several metabolic pathways. The primary metabolite pathway from which it is derived is known to be that leading to lysine . It interacts with enzymes such as saccharopine dehydrogenase and saccharopine oxidase involved in the lysine biosynthesis pathway .
Transport and Distribution
Given its ability to inhibit alpha-mannosidase II, it is likely that it interacts with transporters or binding proteins involved in the intracellular transport of enzymes and proteins .
Subcellular Localization
Given its inhibitory effects on alpha-mannosidase II, it is likely that it localizes to the Golgi apparatus where this enzyme is found . Its localization to this organelle would allow it to exert its effects on the processing of N-linked glycoproteins .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Tridolgosir involves several steps. One common method starts with the reduction of ®-malic acid using borane-dimethyl sulfide complex and sodium borohydride to yield 1,2 ®,4-butane-triol. This intermediate is then treated with benzaldehyde dimethylacetal and p-toluenesulfonic acid to form a 1,3-dioxane derivative. Subsequent oxidation, Wittig condensation, and reductive cleavage steps lead to the formation of a key intermediate, which undergoes further reactions including tosylation, cyanation, hydrolysis, esterification, and cycloaddition to finally yield Tridolgosir .
Industrial Production Methods
Industrial production of Tridolgosir typically involves large-scale synthesis using the aforementioned synthetic routes. The process is optimized for yield and purity, often involving high-performance liquid chromatography (HPLC) for purification and quality control .
化学反应分析
Types of Reactions
Tridolgosir undergoes various chemical reactions, including:
Oxidation: Tridolgosir can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups in Tridolgosir.
Substitution: Substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxalyl chloride and dimethyl sulfoxide.
Reduction: Reducing agents such as sodium borohydride and borane-dimethyl sulfide complex are used.
Substitution: Tosyl chloride and sodium cyanide are commonly used reagents.
Major Products Formed
The major products formed from these reactions include various derivatives of Tridolgosir with modified functional groups, which can be used for further research and applications .
相似化合物的比较
Similar Compounds
Swainsonine: Another indolizidine alkaloid with similar alpha-mannosidase inhibitory activity.
Castanospermine: An alkaloid that also inhibits glycosidases but has a different structure and mechanism of action.
Deoxynojirimycin: A glucose analog that inhibits glycosidases and has applications in diabetes research.
Uniqueness of Tridolgosir
Tridolgosir is unique due to its specific inhibition of alpha-mannosidase II and its potent antimetastatic and antiproliferative activities. Its ability to induce apoptosis and cell cycle arrest at the G2/M phase further distinguishes it from other similar compounds .
属性
IUPAC Name |
(1S,2R,8R,8aR)-1,2,3,5,6,7,8,8a-octahydroindolizine-1,2,8-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO3/c10-5-2-1-3-9-4-6(11)8(12)7(5)9/h5-8,10-12H,1-4H2/t5-,6-,7-,8-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXUAIOOAOAVCGD-WCTZXXKLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2C(C(CN2C1)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]([C@@H]2[C@@H]([C@@H](CN2C1)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5046356 | |
| Record name | Swainsonine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5046356 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Tridolgosir competitively inhibits the alpha manosidase II (alphaMII), which processes N linked carbohydrates of newly synthesized glycoproteins passing through the Golgi apparatus to the cell surface. Highly branched carbohydrate structures are created which bind to Lectin-phytohemagglutinin (L-PHA) and are subsequently expressed in different tumor types which results in metastatic phenotype, which is correlated with an increased aggressiveness in animals and causes other human malignancies. Inhibition of alphaMII reduces carbohydrates that bind to L-PHA, reducing aggressiveness, metastatic phenotype cells, slows tumor growth, and increases“hybrid type” carbohydrates on the cell surface. Hybrid type carbohydrates may increase cytokine activation of lymphocytes, increasing tumor susceptibility to lymphokine activated and natural killer cells. | |
| Record name | Tridolgosir | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB02034 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS RN |
72741-87-8 | |
| Record name | Swainsonine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=72741-87-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tridolgosir [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072741878 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tridolgosir | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB02034 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Swainsonine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5046356 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,2,8-Indolizinetriol, octahydro-, (1S,2R,8R,8aR) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.123.531 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TRIDOLGOSIR | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RSY4RK37KQ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Melting Point |
143-144 °C | |
| Record name | Tridolgosir | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB02034 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

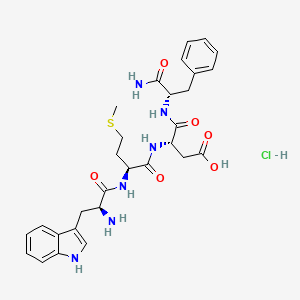
![(2S)-2-amino-4-[[(2S)-1-[[(2S)-2-[[(2S)-2-amino-3-(1H-indol-3-yl)propanoyl]amino]-4-methylsulfanylbutanoyl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-4-oxobutanoic acid](/img/structure/B1682760.png)
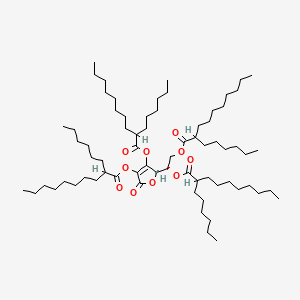

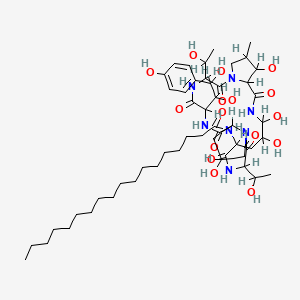
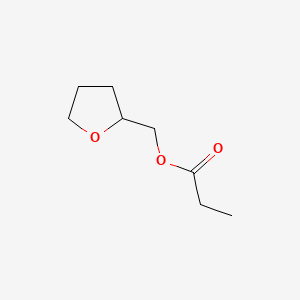
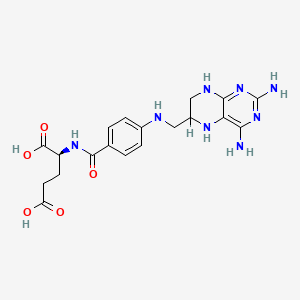
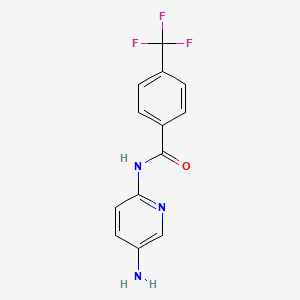
![N-[4-[4-(4-Morpholinylcarbonyl)-1-piperidinyl]phenyl]-2-phenoxy-5-pyrimidinecarboxamide](/img/structure/B1682772.png)
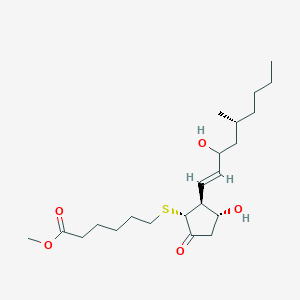
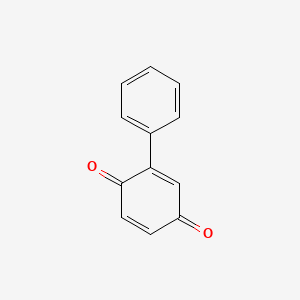
![4-Chloro-3-(5-methyl-3-((4-(2-(pyrrolidin-1-yl)ethoxy)phenyl)amino)benzo[e][1,2,4]triazin-7-yl)phenyl benzoate](/img/structure/B1682778.png)
